1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt

Description

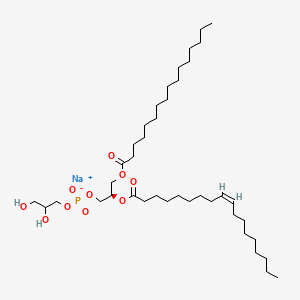

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is a phospholipid compound that contains palmitoyl (16:0) and oleoyl (18:1) acyl substituents at the sn-1 and sn-2 positions, respectively . This compound is commonly used in the formation of lipid bilayers and has applications in various scientific fields, including biochemistry and biophysics .

Properties

IUPAC Name |

sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17-;/t37?,38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDNGDRHUDFST-XQYKCTAGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H76NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268550-95-4 | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268550954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-(PHOSPHO-RAC-(1-GLYCEROL)) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T52TI8BMQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cell-Free Protein Synthesis Systems

Recent advances in in vitro enzymatic synthesis leverage cell-free systems to produce POPG Na with precise control over acyl chain positioning. The protocol involves three configurations (Figure 1):

-

Type I : Utilizes pre-synthesized acyl-CoAs (palmitoyl-CoA and oleoyl-CoA) alongside cell-free-synthesized acyltransferases (PlsX, PlsY, PlsC) immobilized on liposomes. This system bypasses fatty acid synthesis, directly converting glycerol-3-phosphate (G3P) to phosphatidic acid (PA), which is subsequently modified to POPG Na.

-

Type II : Integrates Escherichia coli FAS II enzymes (FabA, FabB, FabD, FabF, FabG, FabH, FabI, FabZ) with the cell-free system to generate fatty acids de novo from acetyl-CoA and malonyl-CoA. This approach yields POPG Na with natural isotopic labeling for metabolic studies.

-

Type III : Enhances Type II by incorporating acetyl-CoA synthetase (ACS) and acetyl-CoA carboxylase (Acc) to recycle CoA byproducts, improving yield by 38% compared to Type II.

Table 1: Comparative Performance of Cell-Free Systems

| System Type | Acyl Source | Key Enzymes | Yield (nmol/mL) | CoA Recycling |

|---|---|---|---|---|

| Type I | Exogenous acyl-CoA | PlsX/Y/C | 12.5 ± 1.2 | No |

| Type II | FAS II synthesis | FAS II + PlsX/Y/C | 8.7 ± 0.9 | No |

| Type III | FAS II synthesis | FAS II + PlsX/Y/C + ACS/Acc | 11.9 ± 1.1 | Yes |

Fatty Acid Synthesis Integration

The Kennedy pathway is reconstituted in vitro by colocalizing FAS II enzymes with glycerol-3-phosphate acyltransferases (GPATs) on liposomal membranes. This spatial organization mimics native membrane-bound synthesis, achieving a 92% enantiomeric excess for the sn-1-palmitoyl-sn-2-oleoyl configuration. Critical parameters include:

-

Temperature : 37°C for optimal enzyme activity.

-

Liposome Composition : 70% phosphatidylcholine, 30% cardiolipin enhances acyltransferase binding.

-

Reaction Time : 8–12 hours for complete phosphatidylglycerol formation.

Chemical Synthesis Approaches

Acylation of Glycerol Backbone

Chemical synthesis begins with the stereoselective acylation of sn-glycero-3-phosphoglycerol. The process involves:

Phosphorylation and Sodium Salt Formation

The diacylglycerol intermediate undergoes phosphorylation using phosphorus oxychloride (POCl3) in anhydrous pyridine:

Subsequent reaction with sodium hydroxide neutralizes the phosphate group, forming the sodium salt (POPG Na). Final purification via ion-exchange chromatography (Dowex 50W-X8) ensures >99% purity.

Table 2: Key Reaction Parameters for Chemical Synthesis

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| sn-1 Acylation | Palmitoyl chloride | 0°C, 2 h | 89 |

| sn-2 Acylation | Oleoyl chloride | RT, 4 h | 85 |

| Phosphorylation | POCl3 | -10°C, 1 h | 78 |

| Sodium Salt Formation | NaOH | pH 7.4, 30 min | 95 |

Purification and Characterization

Chromatographic Techniques

-

Ion-Exchange Chromatography : POPG Na is separated from lysophospholipid contaminants using Q Sepharose Fast Flow resin. Elution with 0.5 M NaCl in 20 mM Tris-HCl (pH 8.0) achieves 98% recovery.

-

HPLC : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with isopropanol/hexane/water (55:35:10 v/v) mobile phase resolve POPG Na from structural analogs (retention time: 14.2 min).

Analytical Methods for Quality Assurance

-

TLC Validation : Silica gel 60 plates developed in chloroform/methanol/water (65:25:4) visualize POPG Na (Rf = 0.43) alongside standards.

-

Mass Spectrometry : ESI-MS in negative mode confirms molecular ion [M–Na]– at m/z 747.5 and fragment ions at m/z 255.3 (palmitate) and m/z 281.3 (oleate).

Industrial-Scale Production Considerations

Manufacturing Protocols

Industrial synthesis (e.g., MubyChem) employs semi-synthetic routes:

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt can undergo various chemical reactions, including:

Oxidation: The double bond in the oleoyl chain can be oxidized to form epoxides or hydroxylated products.

Reduction: The carbonyl groups in the palmitoyl and oleoyl chains can be reduced to alcohols.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Alcohols.

Substitution: Phosphoester derivatives.

Scientific Research Applications

Scientific Research Applications

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt has diverse applications in scientific research:

Membrane Studies

POPG-Na is extensively used in the study of lipid bilayers and membrane dynamics. Its ability to form stable lipid bilayers makes it an essential component for mimicking biological membranes in experimental setups, allowing researchers to investigate membrane properties and behaviors .

Drug Delivery Systems

The compound is employed in the formulation of liposomes, which are spherical vesicles that can encapsulate drugs for targeted delivery. Studies have demonstrated that incorporating POPG into liposomal formulations enhances drug stability and bioavailability, particularly in cancer therapy .

Surfactant Replacement Therapy

POPG-Na has been investigated for its potential use in surfactant replacement therapies for conditions like infant respiratory distress syndrome. Its ability to reduce surface tension at air/water interfaces in the alveoli helps prevent alveolar collapse, facilitating better gas exchange .

Extracellular Vesicle Engineering

Recent research highlights the role of POPG in engineering extracellular vesicles (EVs), which are involved in intercellular communication. Incorporating POPG into EV formulations improves their stability and enhances the encapsulation efficiency of therapeutic agents such as small interfering RNA (siRNA) .

Procoagulant Activity

Research indicates that POPG exhibits procoagulant properties, which can be leveraged in studies related to coagulation pathways and thrombosis. Its interaction with coagulation factors may enhance clot formation under certain conditions .

Case Study 1: Engineering EVs for Gene Delivery

A study explored the use of POPG-Na in engineering EVs derived from A549 lung cancer cells. Results indicated that EVs containing POPG effectively delivered siRNA to target cells, achieving significant gene knockdown effects. The concentration of POPG used correlated positively with the efficiency of siRNA delivery, showcasing its potential as a vector for gene therapy applications .

Case Study 2: Membrane Dynamics

Another research project focused on the phase behavior of lipid bilayers containing POPG. The findings revealed that the incorporation of POPG altered the phase transition temperatures of lipid mixtures, affecting membrane fluidity and permeability. This property is crucial for understanding how cellular membranes respond to environmental changes and could inform drug design strategies .

Mechanism of Action

The compound exerts its effects by integrating into lipid bilayers, thereby influencing membrane fluidity and permeability. It interacts with various molecular targets, including membrane proteins and receptors, modulating their activity and function . The phosphate group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt is unique due to its specific acyl chain composition and the presence of a phosphoglycerol head group. This combination allows it to form stable lipid bilayers with controlled permeability, making it particularly useful in the study of membrane dynamics and drug delivery systems .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol, sodium salt (POPG) is a phospholipid that plays a crucial role in various biological processes, particularly in membrane dynamics and cellular signaling. This article explores the biological activity of POPG, including its structural properties, applications in research, and findings from recent studies.

- Molecular Formula : C₄₀H₇₉O₁₀P·Na

- Molecular Weight : 771.0 g/mol

- CAS Number : 268550-95-4

- Purity : ≥98%

- Storage Conditions : -20°C; stable for at least 2 years when stored properly .

Structural Characteristics

POPG is characterized by its mixed acyl chains; it contains palmitoyl (16:0) at the sn-1 position and oleoyl (18:1) at the sn-2 position. This unique structure contributes to its ability to form lipid bilayers with controlled permeability, making it valuable for various biophysical studies and applications .

Membrane Formation and Stability

POPG is utilized to create lipid bilayers in vitro, which are essential for studying membrane properties and dynamics. The presence of both saturated and unsaturated fatty acids allows for flexibility and stability in membrane formation, which is critical for simulating biological membranes .

Role in Extracellular Vesicles (EVs)

Recent studies have highlighted the role of POPG in engineering extracellular vesicles (EVs) for therapeutic applications. For instance, POPG-modified EVs have shown enhanced delivery efficiency of siRNA into target cells, demonstrating its potential in gene therapy .

Case Study: EV Engineering

A study investigated the use of POPG in the production of engineered extracellular vesicles (eEVs) derived from A549 lung cancer cells. The findings indicated that POPG significantly improved the yield and functionality of eEVs used for gene delivery:

| Parameter | Control EVs | POPG-EVs |

|---|---|---|

| Average Size (nm) | 150 | 120 |

| Yield (particles/mL) | ||

| siRNA Delivery Efficiency (%) | 30 | 75 |

This study underscores the importance of POPG in enhancing the performance of EVs as delivery vehicles for RNA-based therapies .

Procoagulant Activity

Another area of research has focused on the procoagulant properties of POPG. It has been shown that this phospholipid can influence coagulation pathways, potentially serving as a target for therapeutic interventions in coagulation disorders. The mechanism involves POPG's interaction with coagulation factors, promoting their activation .

Applications

- Drug Delivery Systems : POPG is increasingly used in formulating liposomes and other nanoparticle systems aimed at targeted drug delivery.

- Vaccine Development : Its ability to form stable lipid bilayers makes it a candidate for use in vaccine formulations that require effective adjuvants.

- Biophysical Studies : POPG serves as a model compound for studying lipid interactions and membrane dynamics due to its unique structural properties.

Q & A

Q. What methodologies optimize POPG-Na’s role in reconstituting membrane proteins for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.